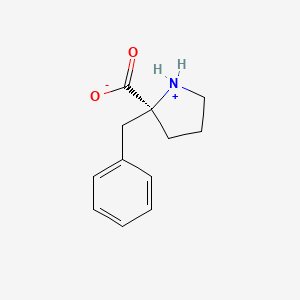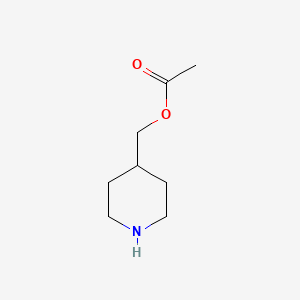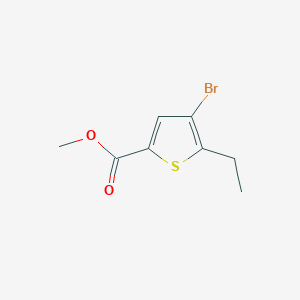
Methyl 4-bromo-5-ethylthiophene-2-carboxylate
Overview
Description
Methyl 4-bromo-5-ethylthiophene-2-carboxylate: is a chemical compound with the molecular formula C8H9BrO2S. It is a derivative of thiophene, a heterocyclic aromatic organic compound, and is characterized by the presence of a bromo group and an ethyl group attached to the thiophene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 5-ethylthiophene-2-carboxylate using bromine in the presence of a suitable catalyst.
Esterification: The carboxylic acid group can be converted to its methyl ester form using methanol in the presence of an acid catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation and esterification processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in different structural isomers.
Substitution: Substitution reactions can replace the bromo group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydrogenated derivatives of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
Chemistry: Methyl 4-bromo-5-ethylthiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in biological research to study the effects of thiophene derivatives on biological systems. It can be used as a probe to investigate cellular processes and interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of new drugs.
Industry: The compound is utilized in the production of various industrial chemicals and materials. Its unique properties make it valuable in the manufacturing of specialty chemicals and polymers.
Mechanism of Action
The mechanism by which Methyl 4-bromo-5-ethylthiophene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, leading to specific biological responses. The molecular pathways involved can vary, but they often include interactions with signaling molecules and metabolic processes.
Comparison with Similar Compounds
Methyl 4-chloro-5-ethylthiophene-2-carboxylate
Methyl 4-iodo-5-ethylthiophene-2-carboxylate
Methyl 4-fluoro-5-ethylthiophene-2-carboxylate
Uniqueness: Methyl 4-bromo-5-ethylthiophene-2-carboxylate is unique due to the presence of the bromo group, which imparts different chemical reactivity compared to its chloro, iodo, and fluoro counterparts. This difference in reactivity can lead to distinct biological and industrial applications.
Properties
IUPAC Name |
methyl 4-bromo-5-ethylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZATYVKYTZPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
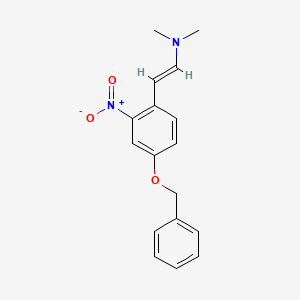
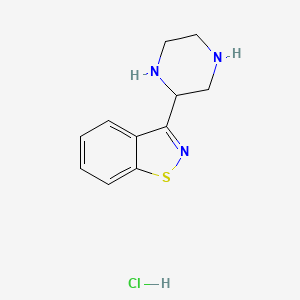
![6-acetyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B7950094.png)
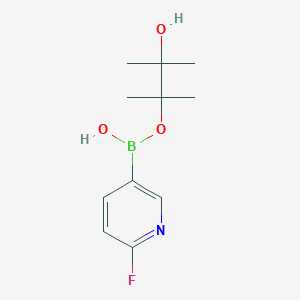
![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B7950103.png)
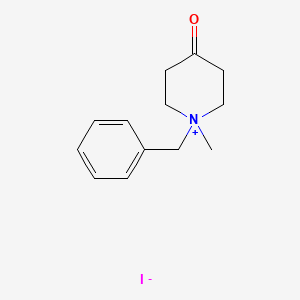
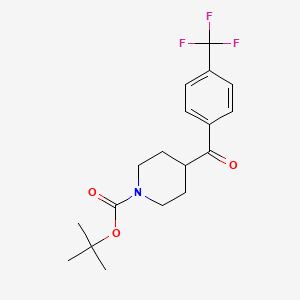
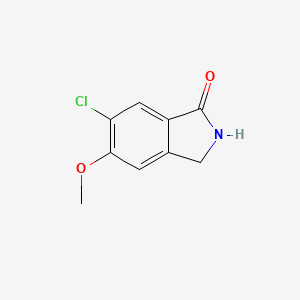

![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylate](/img/structure/B7950143.png)
![[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]azanium;chloride](/img/structure/B7950163.png)
